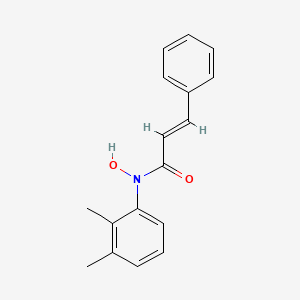

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Vue d'ensemble

Description

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It appears as a white to almost white powder or crystal . This compound is used in various applications, and its properties and behavior are of interest to researchers.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Biochemical Studies and Enzymatic Reactions : One study focused on the cloning of a gene encoding cinnamoyl ester hydrolase from the ruminal bacterium Butyrivibrio fibrisolvens, providing insights into biochemical processes involving cinnamoyl-related compounds (Dalrymple et al., 1996).

Synthetic Methods and Chemical Reactions : Research on N-(Phenylpyruvoyl) amino acids, involving treatments with α-ethoxy- and α-acetoxycinnamoyl chlorides, showcases the synthetic versatility of cinnamoyl derivatives (ChigiraYasuhiro, MasakiMitsuo, OhtaMasaki, 2006).

Pharmaceutical Applications : Another study demonstrates the use of tert-butyl cinnamates in the synthesis of versatile N-unfunctionalised aziridines, which are useful in pharmaceutical synthesis (Armstrong & Ferguson, 2012).

Catalysis and Chemical Mechanisms : The kinetics and mechanism of hydroxy compound cinnamoylation catalyzed by N-methylimidazole is a key area of research, relevant for understanding complex organic reactions (Eboka & Connors, 1983).

Biological Activities of Cinnamate Derivatives : Cinnamic acid derivatives, including those related to N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, have been studied for their extensive biological activities, such as antioxidant, anti-inflammatory, and anticancer properties (Pontiki et al., 2019).

Applications in Glycobiology and Drug Discovery : The use of hydroxylamine in the development of (neo)glycoconjugates, focusing on synthetic methodologies and applications in glycobiology and drug discovery, highlights the role of hydroxylamine derivatives in biochemical research (Chen & Xie, 2016).

Propriétés

IUPAC Name |

(E)-N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIQYZYALKWWAT-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N(C(=O)/C=C/C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine | |

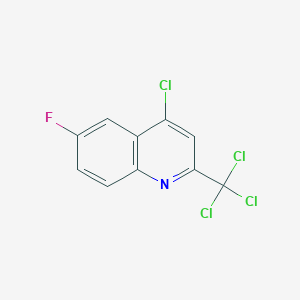

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

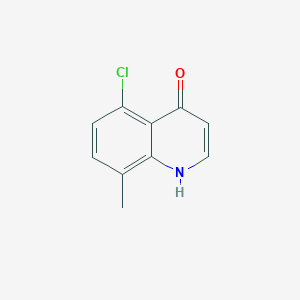

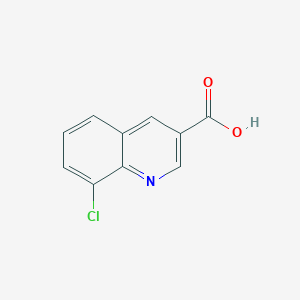

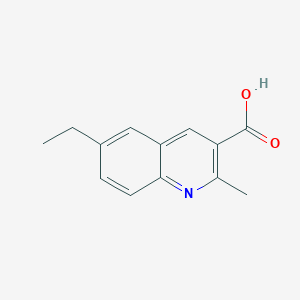

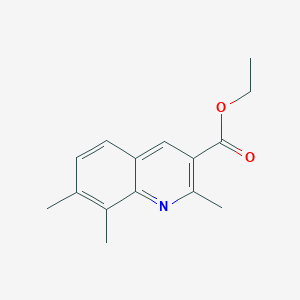

Feasible Synthetic Routes

Q & A

Q1: How does N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine interact with vanadium, and what are the downstream analytical applications?

A1: N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine acts as a chelating agent, selectively binding to vanadium ions, specifically V(V) [, ]. This interaction forms a colored complex that can be extracted into organic solvents like toluene or benzene [, ]. The extracted complex exhibits specific absorbance characteristics, allowing for spectrophotometric determination of vanadium concentration. This principle enables the development of sensitive analytical methods for quantifying trace amounts of vanadium in various samples, including natural water sources [].

Q2: Can you describe an analytical technique employing N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine for vanadium determination?

A2: One example is the Sequential Injection - Wetting Film Extraction technique []. This method utilizes the selective chelation of V(V) by N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine, followed by extraction into a thin benzene film formed on the inner wall of a Teflon tubing. This film is then eluted with a small volume of benzene, and the absorbance of the eluted solution is measured spectrophotometrically. This technique allows for rapid and sensitive determination of V(V) and, after oxidation of V(IV) to V(V), total vanadium content [].

Q3: What are the advantages of using N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine in vanadium analysis compared to other methods?

A3: N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine offers several advantages for vanadium analysis:

- High Selectivity: It exhibits high selectivity towards vanadium ions, minimizing interference from other metal ions often present in complex samples like natural water [].

- Sensitivity: The formation of a strongly absorbing complex with vanadium enables detection at very low concentrations, reaching the nanogram level [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.